Pyridinium p-toluenesulfonate
Description
Significance as a Mild Acid Catalyst
The significance of Pyridinium (B92312) p-toluenesulfonate (PPTS) in organic chemistry lies in its ability to act as a mild and selective acid catalyst. chemicalbook.com This characteristic makes it an invaluable tool for a variety of chemical transformations where the use of strong acids would lead to undesired side reactions, such as decomposition or epimerization of sensitive substrates. PPTS provides a source of pyridinium ions in an organic-soluble form, facilitating reactions by enhancing the electrophilicity of substrates.
Its applications are extensive and include the formation and cleavage of acetals and ketals, which are crucial protecting groups for aldehydes and ketones. chemicalbook.com PPTS is also widely employed for the protection and deprotection of alcohols, particularly through the formation of tetrahydropyranyl (THP) ethers. asianpubs.org Furthermore, it can selectively cleave tert-butyldimethylsilyl (TBDMS) ethers in the presence of more robust silyl (B83357) ethers like tert-butyldiphenlysilyl (TBDPS) ethers. chemicalbook.com Beyond protecting group chemistry, PPTS catalyzes other important reactions such as esterifications and rearrangements. chemicalbook.com
Historical Context and Evolution of its Catalytic Applications
The development of pyridinium-based catalysts began in the mid-20th century out of a need for milder alternatives to corrosive mineral acids. smolecule.com While early research focused on compounds like pyridinium hydrochloride, its utility was hampered by poor solubility in organic solvents. smolecule.com
A significant breakthrough occurred in 1977 with the introduction of Pyridinium p-toluenesulfonate (PPTS) by E.J. Corey and co-workers. acs.org Their work demonstrated its effectiveness as a mild and efficient catalyst for the tetrahydropyranylation of alcohols, establishing it as a superior alternative to stronger acids like p-toluenesulfonic acid. This development marked a shift towards more controlled and selective catalytic systems in organic synthesis.
Initially, the applications of PPTS were primarily focused on alcohol protection chemistry. However, subsequent research has significantly broadened its scope. It is now recognized as a versatile catalyst for a range of reactions, including the formation and cleavage of acetals, deprotection of silyl ethers, and even in more complex transformations like cascade reactions. nih.govnih.gov For instance, PPTS has been used as a co-catalyst with L-proline to improve the yield and enantioselectivity of asymmetric aldol (B89426) condensations. chemicalbook.com Its ability to function effectively under mild conditions has made it an indispensable tool in modern organic synthesis, particularly in the synthesis of complex, sensitive molecules. nordmann.global
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃S |
| Molecular Weight | 251.30 g/mol commonorganicchemistry.com |
| Appearance | White to off-white crystalline powder chemicalbook.com |
| Melting Point | 116-122 °C |
| CAS Number | 24057-28-1 commonorganicchemistry.com |
| Reaction Type | Substrate(s) | Product(s) | Significance |
| Tetrahydropyranylation | Alcohols, Dihydropyran | Tetrahydropyranyl (THP) ethers | Protection of alcohols asianpubs.org |
| Acetal (B89532)/Ketal Formation | Aldehydes/Ketones, Diols | Acetals/Ketals | Protection of carbonyls chemicalbook.com |
| Silyl Ether Deprotection | Silyl ethers | Alcohols | Selective deprotection chemicalbook.comechemi.com |
| Esterification | Carboxylic acids, Alcohols | Esters | Mild ester formation nih.gov |
| Rearrangement Reactions | e.g., Oximes | Amides (Beckmann) | Catalyzes rearrangements |
| Cascade Reactions | Polyfunctional substrates | Complex cyclic products | Facilitates multi-step transformations nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylbenzenesulfonate;pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Pyridinium p-toluenesulfonate | |
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CAS No. |
24057-28-1 | |
| Record name | Pyridinium p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanistic Insights into Pyridinium P Toluenesulfonate Catalysis
Brønsted Acidity and Proton Donation Mechanisms
Pyridinium (B92312) p-toluenesulfonate is classified as a weakly acidic catalyst, providing an organic-soluble source of pyridinium ions (C₅H₅NH⁺). wikipedia.orgchemicalbook.com This characteristic is particularly advantageous in reactions involving substrates that are unstable to stronger acids. chemicalbook.comnih.gov The Brønsted acidity of PPTS is central to its catalytic activity in a variety of transformations, most notably in the formation and cleavage of acetals and ketals, as well as the protection and deprotection of alcohols with groups like tetrahydropyranyl (THP). wikipedia.orgchemicalbook.comguidechem.com
The primary mechanism of its Brønsted acid catalysis involves the donation of a proton from the pyridinium cation to a substrate. For instance, in the tetrahydropyranylation of an alcohol, the pyridinium ion protonates the dihydropyran, activating it towards nucleophilic attack by the alcohol. Similarly, in the deprotection of a THP ether, PPTS in a protic solvent like ethanol (B145695) facilitates the cleavage of the ether linkage. chemicalbook.com
A proposed mechanism in certain contexts, such as acetalization reactions, involves the initial addition of an alcohol nucleophile to the pyridinium ion. This in situ formation generates a catalytically active Brønsted-acidic species that then participates in the catalytic cycle. The mild nature of PPTS allows for selective reactions, such as the cleavage of tert-butyldimethylsilyl (TBDMS) ethers in the presence of the more robust tert-butyldiphenylsilyl (TBDPS) ethers. guidechem.com
The catalytic activity of PPTS can be influenced by modifications to the pyridinium ring. For example, the introduction of a lipid chain and a nitro group has been shown to significantly enhance its catalytic activity in esterification reactions, a transformation where PPTS itself is typically a weak catalyst. nih.gov
Lewis Acidic Character in Catalytic Cycles
While primarily recognized for its Brønsted acidity, there is evidence to suggest that Pyridinium p-toluenesulfonate can also exhibit Lewis acidic character in certain catalytic cycles. chemicalbook.com A Lewis acid is a chemical species that can accept an electron pair. In the context of PPTS, the pyridinium cation, with its electron-deficient nitrogen atom, can potentially function as a Lewis acid.
This mode of catalysis has been proposed in reactions such as the Claisen rearrangement, one-pot acetal (B89532) deprotection, the diastereoselective Henry reaction, and the regioselective azidoalkoxylation of enol ethers. chemicalbook.com In these transformations, the pyridinium ion may interact with a substrate in a manner that does not involve a complete proton transfer, but rather a coordination that increases the electrophilicity of the substrate. For example, in the synthesis of chiral macrocyclic aliphatic oligoimines, PPTS is described as acting as a Lewis acid catalyst, promoting the cyclization between reactants under mild conditions. chemicalbook.com
Role of Pyridinium Ion in Reaction Activation
The fundamental role of the pyridinium ion in reactions catalyzed by PPTS is the activation of substrates. chemicalbook.com This activation is primarily achieved by increasing the electrophilicity of a particular functional group within the substrate molecule. chemicalbook.com
In its capacity as a Brønsted acid, the pyridinium ion donates a proton to an atom with lone pair electrons, such as an oxygen or nitrogen atom. This protonation makes the functional group a better leaving group or activates a carbonyl group towards nucleophilic attack. This is the operative mechanism in the widely used applications of PPTS for the formation and cleavage of acetals and for the protection and deprotection of alcohols. wikipedia.orgchemicalbook.com
As a potential Lewis acid, the pyridinium ion can associate with a substrate, withdrawing electron density and thereby making the substrate more susceptible to nucleophilic attack. This interaction enhances the reactivity of the substrate without the need for the stronger, and potentially less selective, conditions required by conventional Lewis acids. This dual catalytic nature, combining mild Brønsted acidity with potential Lewis acidic character, contributes to the versatility and utility of PPTS in organic synthesis. chemicalbook.comjinxiangchemical.com
Computational and Theoretical Studies of Catalytic Pathways
The elucidation of reaction mechanisms at a molecular level is greatly aided by computational and theoretical chemistry. For catalysts like this compound, these studies can provide insights into the energetics and geometries of transition states and intermediates, helping to rationalize experimental observations.
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, are powerful tools for investigating reaction mechanisms. While specific quantum chemical studies focusing exclusively on the catalytic pathways of this compound are not extensively documented in the literature, theoretical studies on related systems, such as the protonation of pyridine (B92270), provide foundational understanding. These studies analyze the geometries, charge distributions, and the nature of the N-H bond formed upon protonation, which is the key step in the manifestation of PPTS's Brønsted acidity. Such calculations can help to quantify the acidity of the pyridinium ion and its ability to donate a proton to various substrates.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and reactivity of molecules in catalysis. rsc.orgmdpi.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. rsc.org This allows for the determination of activation energies, which are critical for understanding reaction rates.
For PPTS-catalyzed reactions, DFT could be used to investigate the transition state structures for proton transfer from the pyridinium ion to a substrate, providing a detailed picture of the bond-breaking and bond-forming processes. It could also be used to explore the possibility of Lewis acid catalysis by modeling the interaction of the pyridinium ion with a substrate and calculating the extent of charge transfer. Although specific DFT studies on the catalytic pathways of PPTS are not prevalent, the application of DFT to related pyridinium-based systems has provided valuable insights into their reactivity. elsevierpure.com For example, DFT has been used to study the adsorption and diffusion of pyridine on catalyst surfaces and to investigate the mechanism of CO2 reduction catalyzed by pyridinium species. elsevierpure.comresearchgate.net
Interactive Data Table of Catalytic Applications
| Reaction Type | Substrate Example | Product Example | Role of PPTS |
| Acetal Formation | Aldehyde/Ketone | Acetal/Ketal | Brønsted Acid |
| Acetal Cleavage | Acetal/Ketal | Aldehyde/Ketone | Brønsted Acid |
| THP Protection of Alcohols | Alcohol | THP Ether | Brønsted Acid |
| THP Deprotection | THP Ether | Alcohol | Brønsted Acid |
| Esterification | Carboxylic Acid & Alcohol | Ester | Brønsted Acid |
| Claisen Rearrangement | Allyl Vinyl Ether | γ,δ-Unsaturated Carbonyl | Lewis Acid |
Applications of Pyridinium P Toluenesulfonate in Organic Synthesis
Catalytic Role in Protection and Deprotection Strategies
Pyridinium (B92312) p-toluenesulfonate is extensively utilized in organic synthesis for the protection and deprotection of functional groups, a critical step in the synthesis of complex molecules. chemicalbook.com Its mild acidity allows for selective reactions without affecting sensitive parts of the molecule. guidechem.com
Formation and Cleavage of Acetals and Ketals
PPTS serves as an efficient and mild catalyst for the formation of acetals and ketals from aldehydes and ketones, a common method for protecting these functional groups. chemicalbook.comguidechem.com This reaction is reversible, and PPTS can also be used for the cleavage (deprotection) of acetals and ketals to regenerate the original carbonyl compound. chemicalbook.comchemicalbook.com The mild conditions offered by PPTS are advantageous when dealing with acid-sensitive substrates. chemicalbook.comnih.gov For instance, it has been used in the total synthesis of complex molecules where selective protection and deprotection are crucial. chemicalbook.com
The general reaction for the formation of an acetal (B89532) using PPTS is as follows:
An aldehyde or ketone reacts with an alcohol in the presence of a catalytic amount of PPTS. nih.gov
The reaction is typically carried out in an organic solvent. chemicalbook.com
Water is often removed to drive the equilibrium towards the formation of the acetal.
Conversely, the cleavage of acetals is achieved by treating the acetal with PPTS in the presence of water. chemicalbook.com
Tetrahydropyranylation and Deprotection of Tetrahydropyranyl Ethers
The protection of alcohols and phenols as tetrahydropyranyl (THP) ethers is a widely used transformation in organic synthesis due to the stability of THP ethers under various non-acidic conditions. asianpubs.org PPTS is an effective catalyst for the tetrahydropyranylation of alcohols using dihydropyran (DHP). chemicalbook.comasianpubs.orgoakwoodchemical.com This method is valued for its mildness and efficiency. tandfonline.comoup.com
The reaction involves treating the alcohol with DHP in the presence of a catalytic amount of PPTS in a solvent like dichloromethane. acs.org The deprotection of THP ethers to regenerate the alcohol can also be accomplished using PPTS, typically by changing the solvent to an alcohol like methanol (B129727) and heating. tandfonline.comoup.comchemicalbook.com This dual role makes PPTS a convenient reagent for both the protection and deprotection of hydroxyl groups. oup.com
| Reaction | Reagents | Conditions | Outcome |
| Tetrahydropyranylation | Alcohol, Dihydropyran, PPTS | Dichloromethane, Room Temperature | Formation of THP ether |
| Deprotection of THP ether | THP ether, PPTS | Methanol, Heat | Regeneration of Alcohol |
Selective Cleavage of Silyl (B83357) Ethers (e.g., tert-Butyldimethylsilyl, tert-Butyldiphenylsilyl)
Silyl ethers are another important class of protecting groups for alcohols. PPTS can be used for the deprotection of silyl ethers under mild conditions. chemicalbook.comwikipedia.org A key application of PPTS in this area is its ability to selectively cleave certain silyl ethers in the presence of others. chemicalbook.comguidechem.com
Specifically, PPTS has been shown to selectively cleave the tert-butyldimethylsilyl (TBDMS) ether group in the presence of a tert-butyldiphenylsilyl (TBDPS) ether group. chemicalbook.comresearchgate.net This selectivity is highly valuable in multi-step syntheses where differential protection and deprotection are required. The deprotection is typically carried out by treating the silyl ether with PPTS in a solvent like methanol. gelest.comresearchgate.net
Stereoselective and Diastereoselective Transformations
Beyond its role in protecting group chemistry, Pyridinium p-toluenesulfonate also finds application as a catalyst in stereoselective and diastereoselective reactions, where the formation of a specific stereoisomer is desired.
Asymmetric Aldol (B89426) Condensation (e.g., with L-Proline Co-catalysis)
In the field of asymmetric synthesis, PPTS has been employed as a co-catalyst with L-proline to enhance both the yield and enantioselectivity of asymmetric aldol condensations. chemicalbook.comoakwoodchemical.com This type of reaction is fundamental for creating new carbon-carbon bonds with control over the stereochemistry. The combination of PPTS and L-proline has been shown to be effective in the reaction between dioxanones and aldehydes. chemicalbook.comguidechem.com The mild acidity of PPTS is believed to contribute to the improved performance of the catalytic system.
Applications in Complex Molecule Stereospecific Synthesis
This compound (PPTS) is a valuable catalyst in the stereospecific synthesis of complex organic molecules, including many natural products. oup.comchemimpex.com Its mild acidity allows for precise control over reactions where maintaining specific stereochemical configurations is crucial. wikipedia.org
In the total synthesis of complex molecules, PPTS has been instrumental in key stereocontrolled steps. For instance, in the synthesis of (-)-Callipeltoside A, a cytotoxic macrolide, PPTS was used to catalyze the cleavage of a triethylsilyl (TES) ether and the concurrent formation of a methyl acetal. acs.org This reaction proceeded with high diastereoselectivity, which was essential for establishing the correct stereochemistry in the final natural product. acs.org The synthesis of another complex natural product, Rippertenol, also utilized PPTS in a critical step. scispace.com
Furthermore, PPTS has been employed in cascade reactions to construct complex polycyclic molecules with high stereoselectivity. rsc.org For example, it has been used as a catalyst in the reaction between resorcinols and α,β-unsaturated aldehydes, leading to the formation of 12H-6,12-methanodibenzo[d,g] chemicalbook.comdioxocine derivatives with specific stereochemistry. rsc.org
The utility of PPTS in stereospecific synthesis is further highlighted in the synthesis of subunits of complex molecules like Zaragozic Acid, Pactamycin, and Ryanodol, where controlling the stereochemistry of vicinal tertiary carbinols is a significant challenge. researchgate.net The mild and selective nature of PPTS makes it a preferred catalyst for deprotection steps, such as the removal of silyl or tetrahydropyranyl ethers, in substrates that are sensitive to stronger acids. wikipedia.orgnih.gov This is particularly important in multi-step syntheses where the preservation of stereocenters is paramount. oup.com
The following table summarizes some examples of the use of PPTS in the stereospecific synthesis of complex molecules:
| Complex Molecule/Subunit | Role of PPTS | Key Transformation | Reference |
| (-)-Callipeltoside A | Catalyst | Cleavage of TES ether and methyl acetal formation | acs.org |
| Rippertenol | Catalyst | Not specified in detail | scispace.com |
| 12H-6,12-Methanodibenzo[d,g] chemicalbook.comdioxocines | Catalyst | Cascade Michael-type reaction/double cyclization | rsc.org |
| Zaragozic Acid/Pactamycin/Ryanodol Substructures | Catalyst | Synthesis of vicinal tertiary carbinols | researchgate.net |
| General Complex Molecules | Catalyst | Deprotection of silyl and tetrahydropyranyl ethers | wikipedia.orgnih.gov |
Rearrangement Reactions
Claisen Rearrangement Catalysis
This compound (PPTS) serves as an effective catalyst for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction in organic synthesis. chemicalbook.com This chemicalbook.comchemicalbook.com-sigmatropic rearrangement typically involves the conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. nrochemistry.comorganic-chemistry.org While the reaction can occur thermally, the use of a mild acid catalyst like PPTS can facilitate the transformation under gentler conditions. kharagpurcollege.ac.in
The catalytic role of PPTS in the Claisen rearrangement is highlighted in the total synthesis of complex molecules. For example, in the synthesis of (±)-quinagolide, a D2 receptor agonist, a Claisen rearrangement was a key step. acs.orgfigshare.comacs.org The mechanism of the Claisen rearrangement is concerted and proceeds through a highly ordered, chair-like six-membered transition state. nrochemistry.comspcmc.ac.in This stereospecificity allows for the transfer of chirality and the predictable formation of stereoisomers. The reaction is generally irreversible due to the thermodynamic stability of the resulting carbonyl compound. nrochemistry.com
Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, have expanded the scope of this transformation. kharagpurcollege.ac.inresearchgate.net While the classic Claisen rearrangement often requires high temperatures, catalyzed versions can proceed under milder conditions. nrochemistry.comorganic-chemistry.org
The table below provides a summary of key aspects of PPTS-catalyzed Claisen rearrangements.
| Aspect | Description | Reference |
| Reaction Type | chemicalbook.comchemicalbook.com-Sigmatropic Rearrangement | nrochemistry.comorganic-chemistry.org |
| Reactant | Allyl vinyl ether | nrochemistry.comorganic-chemistry.org |
| Product | γ,δ-Unsaturated carbonyl compound | nrochemistry.comorganic-chemistry.org |
| Role of PPTS | Mild acid catalyst | chemicalbook.com |
| Key Feature | Stereospecific, proceeds via chair-like transition state | nrochemistry.comspcmc.ac.in |
| Application Example | Total synthesis of (±)-quinagolide | acs.orgfigshare.comacs.org |
Beckmann Rearrangements
This compound (PPTS) is utilized as a mild acid catalyst for the Beckmann rearrangement. chemicalbook.com This reaction transforms an oxime into a substituted amide. slideshare.netwikipedia.orgkharagpurcollege.ac.in The rearrangement is a fundamental transformation in organic chemistry, often employed in the synthesis of amides and lactams from ketones and cyclic ketones, respectively. wikipedia.org
The classical Beckmann rearrangement is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride. slideshare.netwikipedia.org However, the use of a milder catalyst such as PPTS is advantageous when dealing with acid-sensitive substrates. The reaction proceeds via the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org This stereospecific migration is a key feature of the reaction. kharagpurcollege.ac.in
In some cases, the oxime is first converted to an O-sulfonyl derivative, such as a p-toluenesulfonate ester, which then undergoes rearrangement. researchgate.netacs.org The use of PPTS can facilitate this process under controlled conditions. The Beckmann rearrangement has significant industrial applications, such as the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org
Below is a table summarizing the key features of the Beckmann rearrangement catalyzed by PPTS.
| Aspect | Description | Reference |
| Reaction Type | Rearrangement of an oxime to an amide | slideshare.netwikipedia.orgkharagpurcollege.ac.in |
| Reactant | Oxime | slideshare.netwikipedia.org |
| Product | Substituted amide or lactam | wikipedia.org |
| Role of PPTS | Mild acid catalyst | chemicalbook.com |
| Key Feature | Stereospecific migration of the anti-periplanar group | wikipedia.orgkharagpurcollege.ac.inorganic-chemistry.org |
| Industrial Application | Synthesis of caprolactam for Nylon 6 | wikipedia.org |
Functional Group Interconversions and Condensation Reactions
Esterification Reactions
This compound (PPTS) is employed as a catalyst in esterification reactions, the process of forming an ester from a carboxylic acid and an alcohol. chemicalbook.com While PPTS is considered a weak catalyst for this transformation compared to stronger acids, its mild nature makes it suitable for substrates that are sensitive to harsh acidic conditions. nih.govtandfonline.com
The Fischer esterification is the classic method for this conversion, typically requiring a strong acid catalyst and often the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com PPTS can be used as a milder alternative to catalysts like sulfuric acid. masterorganicchemistry.com Research has shown that while PPTS alone may exhibit low catalytic activity, modifications to its structure, such as the introduction of a lipid chain and a nitro group, can significantly enhance its catalytic efficiency in esterification, leading to high yields of up to 99%. nih.govtandfonline.comnih.govtandfonline.com These modified catalysts can promote the reaction under mild conditions without the need for water removal. nih.govtandfonline.com
The use of organic catalysts like PPTS and its derivatives for esterification is advantageous, particularly in pharmaceutical manufacturing, as it avoids potential contamination of the final product with metal catalysts. nih.govtandfonline.com
The following table presents data on the catalytic activity of PPTS and a modified version in an esterification reaction.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| PPTS | 4-phenylbutyric acid, 1-octanol, isooctane (B107328), 25 °C, 72 h | 0 | nih.gov |
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 4-phenylbutyric acid, 1-octanol, isooctane, 25 °C, 72 h | 99 | nih.govtandfonline.comtandfonline.com |
Regioselective Azidoalkoxylation of Enol Ethers
This compound (PPTS) plays a role in controlling the regioselectivity of the azidoalkoxylation of enol ethers. This reaction involves the addition of an azide (B81097) group and an alkoxy group across the double bond of an enol ether. chemicalbook.com
In a specific application, PPTS is used in conjunction with ceric ammonium (B1175870) nitrate (B79036) (CAN) to achieve regioselective azidoalkoxylation. chemicalbook.comacs.org This methodology has been a key step in the total synthesis of complex molecules. For instance, in the synthesis of (±)-quinagolide, a CAN-mediated regioselective azidoalkoxylation of an enol ether was employed to construct the 3-azidopiperidine skeleton. acs.orgfigshare.comacs.org The regioselectivity of this reaction can be influenced by factors such as the choice of catalyst, temperature, and solvent. chemicalbook.com
Enol ethers are versatile intermediates in organic synthesis, and their functionalization provides access to a wide range of more complex structures. organic-chemistry.orgescholarship.orgnih.gov The ability to control the regioselectivity of additions to enol ethers is therefore of significant importance.
The table below summarizes the key aspects of this reaction.
| Aspect | Description | Reference |
| Reaction Type | Regioselective azidoalkoxylation | chemicalbook.com |
| Substrate | Enol ether | chemicalbook.com |
| Reagents | Sodium azide, Ceric Ammonium Nitrate (CAN), PPTS | chemicalbook.comacs.org |
| Product | Azidoalkoxy compound | chemicalbook.com |
| Role of PPTS | Controls regioselectivity | chemicalbook.com |
| Application Example | Synthesis of the 3-azidopiperidine skeleton in the total synthesis of (±)-quinagolide | acs.orgfigshare.comacs.org |
Glycosylation Reactions
This compound (PPTS) serves as a versatile and mild Brønsted acid catalyst in various glycosylation reactions. Its gentle acidity is particularly advantageous when substrates contain acid-sensitive functional groups. chemicalbook.comguidechem.comwikipedia.org The catalyst facilitates the formation of glycosidic bonds by activating glycosyl donors, providing an organic-soluble source of pyridinium ions (C5H5NH+). chemicalbook.comguidechem.comwikipedia.org
Brønsted Acid-Catalyzed Glycosylation Protocols
As a Brønsted acid, this compound catalyzes glycosylation by protonating the leaving group at the anomeric center of a glycosyl donor. This activation enhances the leaving group's ability to depart, facilitating the generation of a reactive oxocarbenium ion intermediate, which is then attacked by a glycosyl acceptor. chinesechemsoc.org
Research has explored PPTS as an alternative to other acid catalysts in specific glycosylation protocols. In one study, PPTS was investigated as a catalyst for the glycosylation of an acceptor using an unprotected 2-acetamido sugar donor activated with dimethyl carbonate (DMC). rsc.org The effectiveness of PPTS was compared to other acidic catalysts, demonstrating its viability in promoting the reaction. rsc.org For instance, using 6 equivalents of PPTS resulted in a complete reaction within one hour. rsc.org However, the efficiency was found to be dependent on the catalyst loading, as reducing the amount to one equivalent significantly decreased the yield and extended the reaction time to four hours. rsc.org These protocols highlight that while PPTS is an effective Brønsted acid catalyst, reaction outcomes are sensitive to stoichiometry. rsc.org
| Catalyst | Equivalents | Reaction Time (h) | Yield (%) | Reference |
| DNPOH | 6 | 4 | 39 | rsc.org |
| PPTS | 6 | 1 | 39 | rsc.org |
| PPTS | 1 | 4 | 22 | rsc.org |
| Pyridinium triflate | 6 | 1 | 38 | rsc.org |
| Pyridinium triflate | 1 | 4 | 22 | rsc.org |
| p-Toluenesulfonic acid (TsOH) | 6 | 3 | 56 | rsc.org |
| p-Toluenesulfonic acid (TsOH) | 1 | 3 | 50 | rsc.org |
| Camphorsulfonic acid (CSA) | 1 | 1 | 46 | rsc.org |
Stereochemical Control in Glycoside Synthesis
The stereochemical outcome of glycosylation reactions is a critical aspect of carbohydrate synthesis, and it is influenced by a multitude of factors beyond the choice of catalyst. While PPTS facilitates the reaction, the resulting stereochemistry (1,2-cis or 1,2-trans) is often dictated by the structure of the glycosyl donor, particularly the nature of the protecting group at the C-2 position. bu.edu.eg
In many cases, high 1,2-trans stereocontrol is achieved through neighboring group participation. bu.edu.eg A participating protecting group at the C-2 position (such as an acetyl or benzoyl group) can attack the anomeric center as the leaving group departs, forming a cyclic dioxalenium ion intermediate. This intermediate shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product. bu.edu.eg
However, the stereoselectivity of such reactions can be compromised. acs.org Studies have shown that factors like the concentration of reactants can influence the stereochemical outcome, with lower concentrations sometimes favoring the desired 1,2-trans product. acs.org Poor selectivity can arise from competing SN2-like glycosylation pathways where the acceptor attacks the activated donor before the dioxalenium ion can form. acs.org Therefore, while PPTS acts as the acid promoter, achieving precise stereochemical control requires careful optimization of the glycosyl donor structure and reaction conditions. bu.edu.egacs.org
Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates
This compound is widely employed as a mild and efficient catalyst in the multi-step total synthesis of complex molecules, including natural products and active pharmaceutical ingredients. chemicalbook.comguidechem.com Its primary role is often in the strategic introduction and removal of protecting groups, particularly for hydroxyl functionalities, under conditions that preserve other sensitive parts of the molecule. chemicalbook.comguidechem.comwikipedia.org
Synthesis of Subdomains of Cytochrome P450 BM3 Enzyme
PPTS is utilized as a reagent in the synthesis of subdomains of the cytochrome P450 BM3 enzyme. chemicalbook.comcymitquimica.comfishersci.cachemicalbook.com These synthesized enzyme subdomains are subsequently used in high-throughput screening systems designed to evaluate potential drug candidates. chemicalbook.comcymitquimica.comfishersci.cachemicalbook.com
Total Synthesis of Tetrahydrolipstatin
The synthesis of Tetrahydrolipstatin, the active compound in the anti-obesity drug Orlistat, leverages PPTS for key transformations. chemicalbook.comguidechem.com Specifically, PPTS serves as a mild acid catalyst for the formation and cleavage of acetal protecting groups, a common strategy in complex organic synthesis. chemicalbook.comguidechem.com For example, a key step in a reported synthesis of Orlistat involves the deprotection of a tetrahydropyranyl (THP) ether using PPTS in an alcohol solvent to reveal a crucial hydroxyl group in an advanced intermediate. drugfuture.com It is also used to catalyze the protection of a hydroxyl group as an acetal by reacting it with 2-methoxypropene (B42093). drugfuture.com
Intermediate in Tacrolimus and Orlistat Synthesis
PPTS is a key reagent used to prepare intermediates in the synthesis of the immunosuppressant Tacrolimus and the pancreatic lipase (B570770) inhibitor Orlistat (Tetrahydrolipstatin). sarex.comechemi.comruifuchem.com
Orlistat: As detailed previously, PPTS is used for critical protection and deprotection steps. In one synthetic route, it catalyzes the reaction of methyl 3(S)-hydroxytetradecanoate with 2-methoxypropene to yield a protected ester intermediate. drugfuture.com In another part of the synthesis, it is used to remove a tetrahydropyranyl (THP) protecting group from an oxetanone intermediate. drugfuture.com
Tacrolimus: In the total synthesis of Tacrolimus, PPTS has been employed to catalyze a crucial intramolecular cyclization (lactonization) step. drugfuture.com This reaction converts a hydroxy-ester into a lactone-methyl ester, forming one of the key heterocyclic rings present in the complex structure of Tacrolimus. drugfuture.com
| Target Molecule | Role of PPTS | Specific Transformation | Reference |
| Cytochrome P450 BM3 (Subdomain) | Reagent in Synthesis | Synthesis of enzyme subdomain for drug screening | chemicalbook.com, cymitquimica.com, fishersci.ca |
| Tetrahydrolipstatin (Orlistat) | Mild Acid Catalyst | Protection of hydroxyl group with 2-methoxypropene | drugfuture.com |
| Tetrahydrolipstatin (Orlistat) | Mild Acid Catalyst | Deprotection of a tetrahydropyranyl (THP) ether | drugfuture.com |
| Tacrolimus | Mild Acid Catalyst | Intramolecular lactonization of a hydroxy-ester | drugfuture.com |
Synthesis of Gamma-Lactone Subunits
This compound (PPTS) serves as a mild acidic catalyst in synthetic routes leading to the formation of γ-lactone subunits. wikipedia.orgguidechem.com Its primary application in this context is often not in the final lactonization step itself, but in crucial intermediate steps, such as the selective deprotection of protecting groups under conditions that preserve the integrity of sensitive functionalities elsewhere in the molecule. scielo.brresearchgate.net The resulting deprotected intermediates can then undergo subsequent transformations to yield the target γ-lactone. scielo.brresearchgate.net
A notable example is found in the stereoselective synthesis of γ-lactone precursors for the natural product (−)-cleistenolide. scielo.brresearchgate.net In this pathway, a key step involves the selective deacetylation of a D-mannitol-derived triacetonide to afford a diacetonide diol. scielo.brresearchgate.net This diol is a critical chiral precursor containing the necessary stereocenters for the target molecule. scielo.brresearchgate.netsemanticscholar.org Researchers investigated various reagents for this selective deprotection and found that PPTS provided a viable method. scielo.brresearchgate.net
The formation of the γ-lactone ring occurs later in the synthetic sequence. It is achieved through an acid-catalyzed intramolecular cyclization of an unsaturated ester, which is formed via a Horner-Wadsworth-Emmons Z-olefination. scielo.brresearchgate.net While the specific acid used for the final cyclization can vary, the mild acidity of PPTS makes it a suitable catalyst for such transformations, particularly when substrates are sensitive to stronger acids. wikipedia.orgguidechem.com
Research Findings: Selective Deprotection en route to γ-Lactones
In the synthesis directed toward (−)-cleistenolide, extensive studies were conducted to optimize the selective deprotection of triacetonide 10 to yield the desired diacetonide diol 9 . scielo.brresearchgate.net The use of PPTS in anhydrous methanol was systematically evaluated by varying the catalyst equivalence, temperature, and reaction time. scielo.brresearchgate.net
The most efficient conditions identified involved using 0.2 equivalents of PPTS in methanol at 35 °C for 3 hours. researchgate.net This procedure yielded the diacetonide diol 9 in 39% yield, which corresponded to a 57% yield based on the recovered starting material. researchgate.net These results were significantly better than those obtained with other methods, including using stronger acids or different Lewis acids which led to lower yields or complex product mixtures. researchgate.net The diol 9 is then converted through subsequent steps into an unsaturated ester, which cyclizes under acid catalysis to form the γ-lactone ring. scielo.brresearchgate.net
The data below summarizes the investigation into the PPTS-catalyzed selective deprotection of triacetonide 10 .
Table 1: Study of the Selective Deprotection of Triacetonide 10 using PPTS
Advanced Methodologies and Reaction Environments
Pyridinium (B92312) p-Toluenesulfonate in Flow Chemistry
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical production, offering significant advantages over conventional batch processing. mdpi.com The use of PPTS in these systems leverages its properties as a mild and effective acid catalyst.
Pyridinium p-toluenesulfonate has been effectively utilized in various continuous flow applications. A notable example is its role as a catalyst in the sequential hydroformylation/acetalization of terminal alkenes. In a one-pot, two-step process, PPTS catalyzes the acetalization step without inhibiting the rhodium catalyst required for hydroformylation, leading to the formation of diacetals in high yields. uu.nl This demonstrates the compatibility of PPTS with metal catalysts in a continuous flow setup.
Another application involves the synthesis of pyrazole (B372694) derivatives. While not always the primary catalyst, the principles of flow chemistry seen in these syntheses, such as the Knorr cyclocondensation, highlight the potential for incorporating mild acid catalysts like PPTS to optimize steps or manage acid-sensitive functional groups. mdpi.com The precise control over reaction parameters in flow systems is particularly beneficial for reactions where PPTS's mild acidity is crucial. chemicalbook.com
The integration of PPTS into flow chemistry offers enhanced control over reaction parameters and leads to process intensification. Flow chemistry inherently provides superior mass and heat transfer compared to batch reactors. mdpi.com This precise control allows for the optimization of reaction conditions, such as temperature and residence time, which can lead to higher yields and selectivity. mdpi.com
For instance, in the synthesis of pyrazolopyrimidinone (B8486647) derivatives, a flow process significantly reduced the reaction time from 9 hours in batch to just 16 minutes, while achieving comparable yields. mdpi.com While a different catalyst was used in this specific example, it illustrates the dramatic process intensification achievable in flow systems where a catalyst like PPTS could be employed for similar acid-catalyzed transformations. The ability to safely handle reaction intermediates and minimize user intervention are other key advantages. mdpi.com
A significant advantage of flow chemistry is the ability to create multi-step synthesis sequences by connecting several flow reactors, which can also serve as purification or solvent-switching units. umontreal.ca PPTS is well-suited for such integrated systems. For example, it has been used in the synthesis of benzimidazole (B57391) derivatives starting from methyl 1H-indazole-6-carboxylate, where it catalyzed the tetrahydropyranylation of an indazole derivative. researchgate.net This type of protection step is often a crucial part of a longer, multi-step synthesis.
The development of reconfigurable, modular flow systems for the synthesis of active pharmaceutical ingredients (APIs) showcases the potential for incorporating catalysts like PPTS. beilstein-journals.org These systems allow for the streamlined production of complex molecules, and the mild and selective nature of PPTS makes it an ideal candidate for acid-catalyzed steps within these automated sequences. researchgate.netbeilstein-journals.org
Heterogeneous and Immobilized this compound Catalysis
To further enhance the utility of PPTS, particularly in terms of catalyst recovery and reuse, researchers have developed heterogeneous and immobilized forms of the catalyst. This approach combines the catalytic advantages of PPTS with the practical benefits of solid-supported systems.
A common strategy for immobilizing PPTS is to support it on a polymer backbone. Poly(4-vinylthis compound), often crosslinked with divinylbenzene (B73037), is a widely used polymer-supported version of PPTS. tandfonline.comsigmaaldrich.com This solid-phase catalyst retains the mild acidic properties of its homogeneous counterpart while offering simplified workup procedures, as the catalyst can be removed by simple filtration. tandfonline.comresearchgate.net
These polymer-supported systems have proven effective in various reactions, most notably the hydrolysis of tetrahydropyranyl (THP) ethers. tandfonline.com The catalyst demonstrates high efficiency, leading to the desired alcohols in good to excellent yields under mild conditions. tandfonline.com The ability to recover and reuse the catalyst makes it an economically and environmentally attractive option. researchgate.net
Table 1: Hydrolysis of THP Ethers Using Polymer-Supported PPTS
| Entry | R Group of THP Ether | Reaction Time (min) | Yield (%) |
| 1 | (-CH2CH2-p-C6H4-)2Se | 30 | 99 |
| 2 | Benzyl | 30 | 99 |
| 3 | 2-Naphthyl | 20 | 99 |
| 4 | Cholesteryl | 40 | 100 |
| 5 | 5,6-α-Epoxy-cholesteryl | 60 | 86 |
| 6 | Menthyl | 45 | 98 |
| 7 | 1-Adamantyl | 50 | 99 |
| 8 | 1-Methoxy-2-indanyl | 40 | 89 |
| 9 | n-Octadecyl | 60 | 99 |
| Source: Adapted from Li, Z., & Ganesan, A. (1998). Poly(4-vinylthis compound) as a polymer-supported catalyst for hydrolysis of tetrahydropyranyl ethers. tandfonline.com |
The design and synthesis of immobilized PPTS catalysts typically involve the reaction of a polymer containing pyridine (B92270) units with p-toluenesulfonic acid. A common method is to use poly(4-vinylpyridine), which can be crosslinked with divinylbenzene (DVB) to ensure insolubility and stability of the polymer matrix. sigmaaldrich.com The resulting poly(4-vinylthis compound) is a solid material that can be easily handled. tandfonline.com
The synthesis of these catalysts is straightforward. For example, poly(4-vinylpyridinium) p-toluenesulfonate can be prepared for use as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers. tandfonline.comresearchgate.net The loading of the p-toluenesulfonate salt onto the polymer can be controlled, with commercially available versions having loadings of approximately 3.5 mmol/g. sigmaaldrich.com The use of polymeric materials as supports is a widely adopted strategy in heterogeneous catalysis to create easily recyclable catalytic materials. researchgate.net
Recoverability and Reusability of Immobilized this compound
The immobilization of acidic catalysts onto solid supports is a critical strategy for improving process efficiency, primarily by simplifying catalyst recovery and enabling its reuse. While studies focusing specifically on immobilized this compound (PPTS) are not abundant, extensive research on polystyrene-supported p-toluenesulfonic acid (PS-PTSA) provides significant insights. The catalytic activity of PPTS is derived from its p-toluenesulfonate component, making the data on PS-PTSA highly relevant.
Heterogeneous catalysts like PS-PTSA offer considerable advantages, including straightforward product isolation, diminished generation of waste, and facile catalyst recovery and reuse. tandfonline.com Polystyrene-supported catalysts, in particular, have been recognized for their stability, efficiency, and eco-friendly nature. researchgate.net
Research on the synthesis of dihydropyrano[2,3-c]pyrazoles demonstrates the practical application of PS-PTSA as a highly active and reusable heterogeneous catalyst. In these studies, the catalyst is easily recovered after the reaction by simple filtration. tandfonline.com The recovered catalyst can then be used in subsequent reaction cycles, often without a significant loss in its catalytic efficacy. researchgate.nettandfonline.com
For instance, in a one-pot synthesis of hydropyridine derivatives, PS-PTSA was successfully employed as a recyclable catalyst under solvent-free conditions. researchgate.net Similarly, in the synthesis of dihydropyrano[2,3-c]pyrazoles, the PS-PTSA catalyst was filtered after the reaction, and the ethanolic solution containing the product was concentrated. This simple work-up procedure highlights the operational advantages of using an immobilized catalyst. tandfonline.com The reusability of the catalyst was confirmed over several cycles, demonstrating its robustness.
The general procedure for catalyst recovery involves adding a solvent such as ethanol (B145695) after the reaction is complete to dissolve the product, followed by filtration to separate the solid-supported catalyst. tandfonline.com This straightforward process underscores the economic and environmental benefits of catalyst immobilization.
Catalyst Modification and Design
Modifying the structure of PPTS is a key strategy for enhancing its catalytic performance. Research has focused on altering the pyridinium cation to improve activity and selectivity in specific reactions.
Development of Lipid Analogues for Enhanced Catalytic Activity
A significant advancement in PPTS catalyst design has been the development of lipid analogues to improve performance in esterification reactions. nih.gov Standard PPTS is a relatively weak catalyst for the condensation of equimolar mixtures of carboxylic acids and alcohols without the removal of water. nih.govnih.gov To address this, researchers have synthesized a series of lipid analogues of PPTS. nih.gov
The design involves introducing a lipid chain, such as a C18 chain, and an electron-withdrawing nitro group onto the pyridinium ring. nih.govnih.gov These modifications have been shown to dramatically increase the catalyst's activity. One of the most effective catalysts developed from this research is 2-oleamido-5-nitro-pyridinium p-toluenesulfonate. nih.gov This modified catalyst has successfully promoted a wide range of esterification reactions, achieving high yields for the synthesis of esters from diverse substrates. nih.govlookchem.com Furthermore, these lipid analogues have demonstrated selectivity in suppressing the competitive side reaction of water elimination from alcohols. nih.govnih.gov
The synthesis of these lipid analogues involves straightforward chemical transformations, making them accessible for broader application. nih.gov The enhanced activity of these catalysts allows for esterification to proceed under mild conditions without the need for dehydrating agents like molecular sieves, which are often required to shift the reaction equilibrium. lookchem.com
Structure-Activity Relationships in Modified this compound Catalysts
The study of lipid analogues of PPTS has provided valuable insights into the structure-activity relationships of these modified catalysts. The catalytic efficiency is highly dependent on the nature of the substituents on the pyridinium ring and the identity of the counter-anion. nih.govlookchem.com
Effect of Alkyl Chain Length: A key finding is the significant impact of the lipid chain length on catalytic activity. A direct comparison between catalysts with different chain lengths revealed that a long C18 alkyl chain is crucial for enhanced activity. In a model esterification reaction between 4-phenylbutyric acid and 1-octanol, the catalyst with a C18 chain (2-oleamido-5-nitro-pyridinium p-toluenesulfonate) resulted in a 76% yield at 25°C, which increased to 99% at 80°C. nih.govlookchem.com In contrast, an analogue with a short C2 acetyl chain provided only a 49% yield under the same conditions, confirming that a longer lipid chain boosts catalytic performance. lookchem.com
Effect of the Anion: The nature of the counter-anion also plays a critical role. The p-toluenesulfonate anion appears to be optimal for this catalytic system. When it was replaced with other anions, such as pentafluorobenzoate or trifluoromethanesulfonate, the resulting pyridinium salts failed to produce any detectable esterification product. lookchem.com This indicates a specific interaction or property of the p-toluenesulfonate anion that is essential for the catalytic cycle.
Catalytic Activity of PPTS and its Lipid Analogues
The following table presents the yield of octyl 4-phenylbutyrate (B1260699) using different pyridinium salt catalysts (5 mol%) in isooctane (B107328) at 25°C for 72 hours. This data clearly illustrates the structure-activity relationships discussed.
| Catalyst | R Group on Pyridinium Ring | Anion | Yield (%) |
| PPTS (1) | H | p-toluenesulfonate | Not Detected |
| Analogue (5) | 5-nitro-2-acetamido | p-toluenesulfonate | 49 |
| Analogue (6) | 5-nitro-2-oleamido (C18 chain) | p-toluenesulfonate | 76 |
| Analogue (7) | 5-nitro-2-oleamido | pentafluorobenzoate | Not Detected |
| Analogue (8) | 5-nitro-2-oleamido | trifluoromethanesulfonate | Not Detected |
| Data sourced from a study on esterification catalysis by PPTS analogues. nih.govlookchem.com |
This systematic modification and evaluation have shown that rational design, specifically the introduction of a long lipid chain and a nitro group to the pyridinium cation while retaining the p-toluenesulfonate anion, can transform the weakly active PPTS into a highly efficient catalyst for esterification. nih.gov
Pyridinium P Toluenesulfonate in Green Chemistry Principles
Promotion of Mild Reaction Conditions
A cornerstone of green chemistry is the use of reaction conditions that are less energy-intensive and safer to operate. PPTS excels in this regard by functioning as a weakly acidic catalyst, enabling a variety of chemical transformations to occur under simple and mild conditions. guidechem.comchemicalbook.com Unlike its stronger counterpart, p-toluenesulfonic acid, the buffered acidity of PPTS is gentle enough to not affect many acid-sensitive functional groups, thus preventing unwanted side reactions and decomposition of unstable substrates. guidechem.com
Reactions catalyzed by PPTS are often conducted at or near room temperature and atmospheric pressure, significantly reducing the energy requirements of the synthesis. vivekanandcollege.ac.incommonorganicchemistry.com This is a stark contrast to many conventional methods that necessitate high temperatures and pressures, which not only consume large amounts of energy but also pose greater safety risks. For instance, the tetrahydropyranylation of alcohols, a common method for protecting this functional group, can be carried out efficiently at room temperature using PPTS. commonorganicchemistry.com This mildness is crucial when working with complex and delicate molecules, such as in the synthesis of pharmaceuticals and natural products. chemimpex.com
Solvent-Free and Reduced-Solvent Methodologies
The reduction or elimination of volatile organic solvents is another critical goal of green chemistry, as these substances often contribute to air pollution and pose health and safety hazards. vivekanandcollege.ac.in PPTS has proven to be an effective catalyst in solvent-free and reduced-solvent reaction systems, particularly when combined with energy-efficient techniques like microwave irradiation. chemicalbook.comresearchgate.net
A notable example is the deprotection of aryl methyl ethers, which can be achieved in high yields using PPTS under solvent-free conditions with microwave assistance. chemicalbook.comresearchgate.net This method not only eliminates the need for a solvent but also significantly shortens reaction times. Similarly, the tetrahydropyranylation of indazole derivatives has been successfully performed regioselectively under solvent-free conditions using PPTS as a catalyst, again often accelerated by microwave irradiation. researchgate.netasianpubs.org
The ability of PPTS to function effectively without a conventional solvent is a significant step towards minimizing the environmental footprint of chemical processes. By avoiding the use of solvents, chemists can reduce waste generation, lower costs associated with solvent purchase and disposal, and create safer working environments.
Table 1: Microwave-Assisted Demethylation of Aryl Methyl Ethers using PPTS
| Entry | Reactant | Product | Time (min) | Yield (%) |
| 1 | Anisole | Phenol (B47542) | 1.5 | 80 |
| 2 | 4-Methylanisole | p-Cresol | 1.5 | 75 |
| 3 | 1,2-Dimethoxybenzene | Guaiacol | 2.0 | 70 |
| 4 | 1,3-Dimethoxybenzene | Resorcinol monomethyl ether | 2.0 | 70 |
| 5 | 1,4-Dimethoxybenzene | Hydroquinone monomethyl ether | 2.0 | 80 |
| 6 | Veratraldehyde | Vanillin | 1.5 | 85 |
| 7 | 2-Methoxynaphthalene | 2-Naphthol | 2.0 | 80 |
| 8 | 3-Methoxyphenol | Resorcinol | 3.0 | 70 |
| 9 | 4-Methoxyphenol | Hydroquinone | 1.5 | 70 |
| 10 | 1-Methoxynaphthalene | 1-Naphthol | 3.0 | 70 |
| 11 | 4-Chloroanisole | 4-Chlorophenol | 2.0 | 80 |
| Data sourced from research on the demethylation of aryl methyl ethers under microwave irradiation. researchgate.net |
Catalytic Efficiency and Atom Economy Considerations
Catalytic processes are inherently greener than stoichiometric reactions because a small amount of catalyst can facilitate the transformation of a large amount of reactant, thereby reducing waste. vivekanandcollege.ac.innwnu.edu.cn PPTS functions as an efficient catalyst in numerous organic reactions, typically used in quantities not exceeding 30% by mole. guidechem.comchemicalbook.com Its role in promoting reactions such as the formation and cleavage of acetals and the protection and deprotection of hydroxyl groups highlights its catalytic prowess. guidechem.comchemicalbook.com
By enabling reactions to proceed under milder conditions and with higher selectivity, PPTS contributes indirectly to better atom economy by preventing the formation of byproducts. This means that more of the starting materials are converted into the intended product, rather than being lost to side reactions, a crucial factor in the sustainable synthesis of complex molecules.
Minimization of Protecting Group Manipulations and Waste Generation
One of the twelve principles of green chemistry explicitly calls for the reduction of unnecessary derivatization, such as the use of protecting groups, as these steps require additional reagents and generate waste. vivekanandcollege.ac.in While the complete avoidance of protecting groups is not always feasible in complex syntheses, PPTS offers a greener approach to their management.
PPTS is a mild and selective catalyst for both the introduction and removal of common protecting groups like tetrahydropyranyl (THP) and silyl (B83357) ethers. guidechem.comwikipedia.orgcommonorganicchemistry.com Its mildness allows for the selective protection or deprotection of one functional group in the presence of others, thereby streamlining the synthetic route and reducing the number of steps required. guidechem.comtotal-synthesis.com For example, PPTS can be used for the deprotection of a primary alcohol protected as a silyl ether while leaving a secondary or tertiary silyl ether intact, a level of control that minimizes the need for multiple protection and deprotection sequences. total-synthesis.comgelest.com
Applications in Polymer Science and Materials Chemistry
Role in Specialty Polymer Production
Pyridinium (B92312) p-toluenesulfonate serves as a versatile catalyst in the production of specialty polymers. chemimpex.com Its mild acidity is particularly advantageous in polymerization reactions where sensitive functional groups must be preserved. shunxiangchem.com PPTS promotes various polymerization processes, enhancing reaction efficiency and enabling precise control over the polymer's microstructure, which is critical for creating polymers with specific, tailored properties. shunxiangchem.com
The compound's catalytic nature is instrumental in modifying the physical and chemical characteristics of polymers, leading to materials with enhanced performance. For instance, PPTS is employed in the synthesis of complex polymer structures and can be used in the post-treatment and modification of existing polymer materials. shunxiangchem.com One notable application is in the organocatalytic controlled/living ring-opening polymerization (ROP) of cyclotrisiloxanes. This method has been used to synthesize linear poly[phenyl(p-tolyl)siloxane] (PPTSiloxane) with controlled molecular weight and narrow molar-mass dispersity. rsc.org The resulting polymers exhibit desirable properties such as high heat resistance and good solubility in various organic solvents. rsc.org
Furthermore, this ROP method allows for the creation of well-defined block copolymers. For example, triblock copolymers of poly[phenyl(p-tolyl)siloxane] and poly(dimethylsiloxane) (PDMS) have been successfully synthesized, demonstrating the utility of this catalytic approach in producing advanced polymeric materials. rsc.org
Influence on Stable Free Radical Polymerization (SFRP) of Styrene (related compounds)
While pyridinium p-toluenesulfonate itself is a key catalyst, related compounds have shown significant influence in specialized polymerization techniques like Stable Free Radical Polymerization (SFRP). A notable example is 2-fluoro-1-methylthis compound (FMPTS), which has been demonstrated to substantially enhance the rate of the SFRP of styrene. acs.orgswaminathansivaram.in
SFRP is a controlled polymerization method that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. The process relies on a dynamic equilibrium between active (growing) polymer chains and dormant species, often capped with a stable nitroxide radical like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). acs.orgresearchgate.net
This control over the concentration of the stable free radical is crucial for maintaining a "living" character in the polymerization, which in turn provides control over the polymer's molecular weight and polydispersity. acs.org Interestingly, FMPTS has also been observed to reduce the rate of thermal initiation of styrene, which can compete with the desired controlled polymerization process. acs.org The effectiveness of FMPTS can be influenced by the type of initiator used and the point at which the additive is introduced during the polymerization. acs.orgresearchgate.net
| Key Finding | Description | Reference |
|---|---|---|
| Rate Enhancement | FMPTS significantly increases the observed rate of polymerization. | acs.orgswaminathansivaram.in |
| Mechanism of Action | The rate enhancement results from a decrease in the free nitroxide (TEMPO) concentration. | acs.orgresearchgate.net |
| Equilibrium Shift | Lowering TEMPO concentration shifts the equilibrium from dormant chains to growing free radical chains. | acs.org |
| Polymerization Control | Influencing the equilibrium allows for control over the molecular weight distribution. | acs.org |
| Inhibition of Thermal Initiation | FMPTS can reduce the rate of spontaneous thermal polymerization of styrene. | acs.org |
Modification of Polymer Properties via this compound Catalysis
This compound catalysis is an effective strategy for modifying polymer properties to meet specific application demands. chemimpex.com The mild acidity of PPTS makes it a suitable catalyst for a variety of chemical transformations on polymer chains that might be sensitive to stronger acids. shunxiangchem.comnih.gov This includes the introduction or removal of protecting groups, a common step in the synthesis of functional polymers. shunxiangchem.comwikipedia.org
For example, PPTS is an efficient catalyst for the tetrahydropyranylation of alcohols and the subsequent deprotection, a process used to protect hydroxyl groups in polymer synthesis. shunxiangchem.comacs.org It is also widely used for the formation and cleavage of acetals and ketals, which can be incorporated into polymer backbones or side chains to alter properties like degradability or solubility. wikipedia.orgchemicalbook.com
The catalytic activity of PPTS extends to the synthesis of block copolymers, which are materials composed of two or more different polymer chains linked together. These materials often exhibit unique properties derived from their constituent blocks. The precise synthesis of triblock copolymers such as PPTSiloxane-b-PDMS-b-PPTSiloxane, facilitated by organocatalysis, results in materials with high thermal stability and tailored solubility, demonstrating the power of this catalysis in creating high-performance materials. rsc.org Furthermore, polymer-bound versions of this compound have been developed, which act as recyclable catalysts for reactions like the tetrahydropyranylation of alcohols, aligning with the principles of green chemistry. sigmaaldrich.com
| Catalytic Application | Effect on Polymer | Resulting Property | Reference |
|---|---|---|---|
| Ring-Opening Polymerization | Synthesis of poly[phenyl(p-tolyl)siloxane] | High heat resistance, good solubility | rsc.org |
| Block Copolymerization | Formation of PPTSiloxane-b-PDMS-b-PPTSiloxane | Combines properties of different polymer blocks | rsc.org |
| Protection/Deprotection Reactions | Tetrahydropyranylation of hydroxyl groups | Enables synthesis of complex functional polymers | shunxiangchem.comacs.org |
| Acetal (B89532)/Ketal Formation/Cleavage | Modification of polymer backbone or side chains | Control over degradability and solubility | wikipedia.orgchemicalbook.com |
Analytical Methodologies Employing Pyridinium P Toluenesulfonate
Reagent in Chromatography for Compound Separation and Identification
Pyridinium (B92312) p-toluenesulfonate (PPTS) and its derivatives serve as valuable reagents in the field of analytical chromatography, contributing to the separation and identification of various compounds. Their utility is primarily demonstrated in two key areas: as ion-pairing reagents in High-Performance Liquid Chromatography (HPLC) and as derivatizing agents to enhance detection in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
As an ion-pairing reagent, the pyridinium cation from a salt like PPTS can form a neutral ion-pair with an oppositely charged analyte, such as a sulfonate. This process alters the analyte's polarity, allowing for its retention and separation on a reversed-phase HPLC column, which would otherwise be challenging for highly polar, ionic compounds. This technique is particularly useful for analytes that lack a UV-chromophore, as the pyridinium moiety can often be detected by a UV detector, enabling indirect photometric detection.
In a different application, derivatives of PPTS are used to chemically modify analytes before chromatographic analysis. This process, known as derivatization, is employed to improve the chromatographic behavior and enhance the detection sensitivity of the target compounds. A notable example is 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS), which reacts with specific functional groups on analyte molecules to create derivatives with superior ionization efficiency and fragmentation patterns in mass spectrometry. This leads to significantly lower limits of detection and allows for the accurate quantification of trace-level compounds in complex biological matrices.
Detailed Research Findings
Research has demonstrated the effectiveness of pyridinium-based reagents in various chromatographic applications. For instance, while not specifically using p-toluenesulfonate as the counter-ion, studies on pyridinium salts as ion-pairing reagents have established their utility in the HPLC analysis of aliphatic sulfonate surfactants. These surfactants, which lack a UV-chromophore, can be detected via indirect photometry after forming an ion-pair with a UV-active pyridinium cation. nih.govmdpi.comnih.govresearchgate.net A study utilized N-methylpyridinium iodide as a visualization reagent, forming ion-pair complexes with sulfonate surfactants, which enabled their separation and detection using a standard UV detector. mdpi.comnih.gov The eluents, consisting of acetonitrile (B52724) and water mixtures with low millimolar concentrations of the pyridinium salt, provided good signal-to-noise ratios and linear responses over a broad concentration range. mdpi.comnih.gov
Furthermore, extensive research has been conducted on 2-fluoro-1-methylthis compound (FMP-TS) as a derivatization agent for LC-MS/MS analysis. One study focused on the analysis of vitamin D3 metabolites, which are notoriously difficult to detect due to poor ionization and low concentrations. nih.govresearchgate.net Derivatization with FMP-TS significantly increased detection sensitivity and enabled the complete chromatographic separation of vitamin D isomers and epimers. nih.govresearchgate.net The method proved to be rapid, requiring only a 15-minute reaction time, and demonstrated excellent linearity, accuracy, and precision. nih.govresearchgate.net Similar success has been reported for the analysis of androgens, where derivatization with FMP-TS was among the methods used to improve the limits of quantitation by several orders of magnitude. nih.gov Another study highlighted the use of FMP-TS for derivatizing estrogens extracted from human plasma and serum, leading to compound-specific transitions in the mass spectrometer and achieving very low limits of detection and quantitation. researchgate.net
The following tables present data from these research findings, illustrating the practical application of pyridinium-based reagents in chromatography.
Table 1: HPLC Separation of Aliphatic Sulfonate Surfactants using a Pyridinium Salt as an Ion-Pairing Reagent
| Analyte (Surfactant) | Mobile Phase Composition (Acetonitrile:Water) | Ion-Pair Reagent Concentration (mM) | Retention Time (min) |
| Mono-sulfonate Surfactant 1a | 50:50 | 0.15 | ~5.5 |
| Mono-sulfonate Surfactant 1b | 50:50 | 0.15 | ~7.0 |
| Mono-sulfonate Surfactant 1c | 50:50 | 0.15 | ~10.0 |
| Di-sulfonate Surfactant 2a | 50:50 | 0.15 | ~4.0 |
| Di-sulfonate Surfactant 2b | 50:50 | 0.15 | ~4.5 |
| Data is synthesized from findings in referenced literature which used N-methylpyridinium iodide as the ion-pairing reagent. mdpi.comresearchgate.net |
Table 2: Performance Enhancement of Vitamin D3 Metabolite Analysis using FMP-TS Derivatization in UHPLC-MS/MS
| Parameter | Finding |
| Derivatization Reagent | 2-fluoro-1-methylthis compound (FMP-TS) |
| Analytes | Five major vitamin D3 metabolites |
| Improvement | Increased detection sensitivity and full chromatographic separation of isomers and epimers |
| Reaction Time | 15 minutes |
| Linearity (r²) | 0.9977 - 0.9992 |
| Relative Recovery | 95% - 111% |
| Coefficient of Variation | 0.9% - 11.3% |
| Data sourced from a study on the quantitative determination of vitamin D3 metabolites in human serum. nih.gov |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Transformations
The application of Pyridinium (B92312) p-toluenesulfonate (PPTS) is expanding beyond its traditional roles into more complex and novel catalytic transformations. Researchers are actively exploring its potential in facilitating cascade reactions, multicomponent reactions (MCRs), and the synthesis of diverse heterocyclic scaffolds.
Recent studies have demonstrated the efficacy of PPTS in promoting one-pot synthesis of complex molecules. For instance, it has been successfully employed as a catalyst for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones through both two-component and three-component reactions. researchgate.net These reactions, conducted under classical heating, have shown good yields and compatibility with a variety of substituted amines. researchgate.net Similarly, PPTS has been instrumental in the one-pot, three-component synthesis of 2-amino-4H-benzo[b]pyran derivatives in an aqueous medium, highlighting its utility in environmentally friendly synthetic methods. researchgate.netresearchgate.net The optimal conditions for this reaction were found to be refluxing in water with a 10 mol% catalyst loading. researchgate.net
Furthermore, PPTS has been identified as a catalyst in cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. One such example is a C–C bond cleavage/vinylation/Mizoroki–Heck cascade reaction developed to access densely functionalized bicyclo[2.2.2]octane frameworks. nih.gov In this multi-step synthesis, PPTS was used to cleave a dioxolane protecting group, a critical step in the reaction sequence. nih.gov Its involvement in diastereoselective Henry reactions and regioselective azidoalkoxylation of enol ethers further showcases its versatility. chemicalbook.com The catalyst's ability to control regioselectivity is influenced by factors like temperature and the choice of solvent. chemicalbook.com
The exploration of PPTS in novel transformations also includes its use in the synthesis of other heterocyclic systems. It has been utilized in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and 3,4,7,8-tetrahydroquinazoline-2,5-diones, offering advantages such as mild reaction conditions, simple work-up procedures, and excellent yields in short reaction times. researchgate.net Additionally, modifications to the PPTS structure itself are being investigated to enhance its catalytic activity. For example, lipid analogues of PPTS have been synthesized and shown to have significantly improved catalytic activity in esterification reactions, even without the removal of water. nih.gov The introduction of a lipid C18 chain and a nitro group on the pyridinium ring of PPTS led to a lead catalyst that facilitated various esterification reactions with yields up to 99%. nih.gov
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend with the potential to revolutionize how chemical reactions are optimized and predicted. While direct ML studies focused specifically on predicting the outcomes of reactions catalyzed by Pyridinium p-toluenesulfonate (PPTS) are still nascent, the broader field of applying these computational tools to catalytic reactions provides a clear roadmap for future research.
Machine learning algorithms, such as neural networks, decision trees, and random forest classifiers, are being used to decipher the complex interplay of various molecular parameters and their non-linear dependencies in catalytic reactions. rsc.org These tools can analyze large datasets from high-throughput experimentation to predict reaction outcomes like yield and selectivity. rsc.orgresearchgate.net For instance, ML models have been successfully used to predict product distributions in catalytic regioselective reactions, such as the difluorination of alkenes, by identifying the key features of reactants that determine the reaction pathway. rsc.org
In a study on drug release from acetalated dextran (B179266) nanofibers, where PPTS was used as an acid catalyst in the synthesis, machine learning models were developed to predict the drug release profile. rsc.org This research, while not directly predicting the catalytic reaction itself, demonstrates the utility of ML in understanding systems where PPTS plays a crucial role. The study utilized the Regression Learner application in MATLAB to train multiple models and identify the most important parameters influencing the outcome. rsc.org
Future research will likely involve the development of specific ML models trained on data from PPTS-catalyzed reactions. By inputting data on substrates, solvents, temperatures, and catalyst modifications, these models could predict reaction yields, identify optimal conditions, and even suggest novel substrates for desired transformations. This predictive power would significantly expedite the development of new synthetic methodologies and the application of PPTS in various fields. A machine-learning tool has already been developed to predict substrate-adaptive conditions for Pd-catalyzed C–N couplings, showcasing the potential for such applications. acs.org
Development of Advanced Recyclable Catalytic Systems
The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. While this compound (PPTS) is an attractive catalyst due to its mildness and efficiency, research into making it and similar catalysts reusable is an active area of investigation.
Another strategy involves immobilizing the catalyst on a solid support. This allows for simple filtration to recover the catalyst after the reaction. For example, a Wang-type resin modified with SO3H groups has been used for methoxycarbonylation reactions, demonstrating good recyclability with no decrease in activity over three cycles. uu.nl
Ionic liquids (ILs), which share some characteristics with PPTS as they are salts, are also at the forefront of recyclable catalyst research. A study on the alkylation of phenol (B47542) and tert-butyl alcohol utilized a new ionic liquid catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which was shown to be easily recyclable. acs.org The catalyst's recovery performance was reported as excellent. acs.org In the context of biodiesel production, PPTS itself has been used as a catalyst in the transesterification of babassu oil, with research focusing on optimizing reaction conditions for maximum conversion. journalijdr.com Although this particular study did not focus on recycling, the use of PPTS in such large-scale processes highlights the importance of developing recyclable versions.
Future research in this area will likely focus on developing novel methods for immobilizing PPTS on various supports, such as polymers, silica, or magnetic nanoparticles, to create robust and easily recyclable catalytic systems. Furthermore, the design of new ionic liquids with PPTS-like catalytic activity and enhanced recyclability will continue to be a promising avenue for sustainable chemistry.
Broader Applications in Sustainable Chemical Manufacturing
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on efficiency, safety, and the use of renewable resources. This compound (PPTS) and related catalysts are well-positioned to play a significant role in this transition towards more sustainable chemical manufacturing.
One of the key areas where PPTS is finding broader application is in biomass conversion. Biomass is a renewable feedstock that can be converted into valuable chemicals and fuels. PPTS has been studied as a catalyst in the liquefaction of biomass. mdpi.com For instance, it was part of a study investigating various ionic liquid-water mixtures for the treatment of Japanese cedar to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) and furfural. mdpi.com The use of p-toluenesulfonic acid (TsOH), a component of PPTS, has also been explored in an integrated pretreatment technology for poplar biomass. This process aimed at the complete conversion of the biomass into xylooligosaccharides, glucose, and native-like lignin, demonstrating a waste-free biorefinery concept. nih.gov
The use of PPTS in environmentally benign solvents, such as water, further enhances its green credentials. As mentioned earlier, PPTS has been successfully used as a catalyst for the synthesis of 2-amino-4H-benzo[b]pyran derivatives in an aqueous medium, offering a simple and environmentally friendly method with very good yields. researchgate.netresearchgate.net This avoids the use of volatile and often toxic organic solvents. asianpubs.org
The development of solvent-free reaction conditions is another important aspect of sustainable manufacturing. PPTS has been shown to be an effective catalyst for the regioselective tetrahydropyranylation of indazole derivatives under solvent-free conditions, often assisted by microwave irradiation. asianpubs.orgresearchgate.net This approach not only eliminates the need for solvents but also often leads to shorter reaction times and higher yields.
Q & A
Basic: What is the role of PPTS in tetrahydropyranyl (THP) ether protection/deprotection, and how does it compare to other acid catalysts?
PPTS is a mild, selective acid catalyst for THP protection of alcohols, particularly in acid-sensitive substrates. Unlike p-toluenesulfonic acid (pTSA), PPTS minimizes side reactions such as epimerization or decomposition due to its buffered acidity. For example, in peptide synthesis, PPTS (1.5 eq) in dry dichloromethane (DCE) enables efficient THP ether formation with Fmoc-amino alcohols, preserving stereochemistry . Deprotection is achieved using ethanol as a solvent, avoiding harsh conditions .
Basic: What experimental protocols are recommended for optimizing PPTS-catalyzed reactions?
Key parameters include:
- Solvent choice : Dry DCE or THF for moisture-sensitive reactions .
- Catalyst loading : Typically 0.1–1.5 eq, depending on substrate reactivity .
- Temperature : Room temperature for THP protection; elevated temperatures (40–60°C) may enhance esterification kinetics .
- Work-up : Neutralize residual acid with aqueous NaHCO₃ to prevent post-reaction decomposition .
Advanced: How can structural modifications to PPTS improve its catalytic efficiency in esterification?
Modifying PPTS with lipid chains (e.g., 2-oleamido-5-nitro-pyridinium p-toluenesulfonate) enhances its activity and selectivity. The lipid chain increases hydrophobicity, improving substrate binding, while the nitro group stabilizes transition states. This derivative achieves up to 99% yield in equimolar carboxylic acid-alcohol condensations, outperforming unmodified PPTS by suppressing elimination side reactions .
Advanced: How do crystallographic data inform the design of PPTS-containing ionic complexes?
Single-crystal X-ray studies reveal that PPTS forms π-π interactions (3.58 Å separation) and hydrogen bonds between the pyridinium cation and tosylate anion. These interactions stabilize the crystal lattice (monoclinic P21/c space group, Z = 4) and influence solubility. Such structural insights guide solvent selection (e.g., polar aprotic solvents) for reactions requiring ionic dissociation .
Basic: What safety precautions are critical when handling PPTS in the lab?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use in a fume hood due to potential dust inhalation (H333 hazard) .
- Storage : Keep in a dry, dark container to prevent hygroscopic degradation .
Advanced: How can researchers resolve contradictions in reported catalytic activities of PPTS across studies?
Contradictions often arise from solvent polarity, substrate steric effects, or trace moisture. Systematic analysis includes:
- Control experiments : Compare reaction yields under anhydrous vs. ambient conditions.
- Kinetic studies : Monitor reaction progress via TLC or NMR to identify rate-limiting steps.
- Computational modeling : Density functional theory (DFT) can clarify transition-state interactions .
Basic: What analytical techniques validate PPTS-mediated reaction outcomes?
- TLC : Use 10% EtOAc/hexanes (Rf ~0.5 for THP ethers) .
- NMR : Characterize products via diagnostic peaks (e.g., δ 4.58 ppm for THP-protected alcohols) .
- Mass spectrometry : Confirm molecular ions (e.g., [M+H]⁺ for esters) .
Advanced: How is PPTS applied in radiopharmaceutical synthesis?
PPTS facilitates deprotection of acid-labile groups in thymidine/uridine analogs. For example, it removes tetrahydropyranyl (THP) groups in SAAC (single amino acid chelator)-modified nucleosides, enabling ⁹⁹mTc/¹⁸⁶Re labeling for tumor imaging. Critical parameters include pH control (5–6) to avoid decomposition of radiolabeled intermediates .
Basic: What are the limitations of PPTS in large-scale synthesis?
- Solubility : Limited solubility in non-polar solvents requires polar solvents (DMSO, MeOH), complicating work-up .
- Cost : Higher catalyst loadings (≥1 eq) may be impractical for multi-step syntheses .
Advanced: How does PPTS interact with biomolecules in enzymatic studies?
PPTS acts as a hydrogen-bond donor via its tosylate anion, influencing enzyme-substrate interactions. In cytochrome P450 BM3 subdomain engineering, PPTS stabilizes charged intermediates during redox reactions. Competitive inhibition assays (e.g., IC₅₀ measurements) quantify its binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
